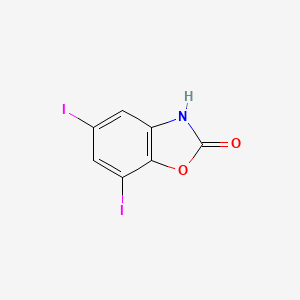

5,7-diiodo-3H-1,3-benzoxazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

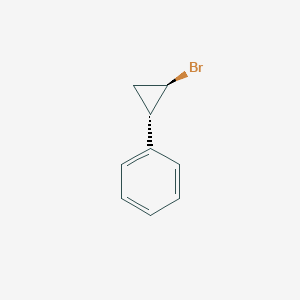

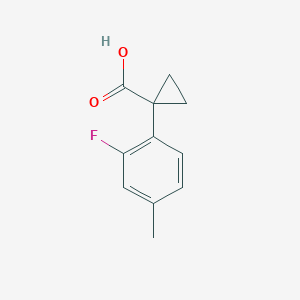

5,7-diiodo-3H-1,3-benzoxazol-2-one is a chemical compound with the molecular formula C7H3I2NO2 . It is a derivative of benzoxazole, a bicyclic compound consisting of a benzene ring fused to an oxazole ring .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the use of 2-aminophenol as a precursor . In one method, 2-hydroxy-3,5-diiodobenzoic acid was reacted with diphenylphosphoryl azide and triethylamine in toluene. The mixture was shaken at 110°C under an Argon atmosphere for 20 hours. The product was then extracted into ethyl acetate .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string IC1=CC2=C (C=C1)NC (O2)=O .Chemical Reactions Analysis

The reaction of 2-hydroxy-3,5-diiodobenzoic acid with diphenylphosphoryl azide and triethylamine in toluene at 110°C for 20 hours resulted in the formation of this compound .Physical and Chemical Properties Analysis

The molecular weight of this compound is 386.91 . Other physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Activité antibactérienne

Le composé a été utilisé dans la synthèse de nouveaux dérivés qui ont montré une activité antibactérienne puissante . Par exemple, les composés 8a et 8e, qui ont été synthétisés par réaction de 5,7-dichloro-2-hydrazino-1,3-benzoxazole et d'aldéhydes substitués de 2-chloro-3-quinoléine, ont montré des activités antibactériennes encourageantes .

Activité antioxydante

En plus de leurs propriétés antibactériennes, certains dérivés du composé agissent également comme antioxydants . En particulier, les composés 8e et 8f se sont avérés avoir des activités antioxydantes .

Activité antifongique

Le composé a été utilisé dans la synthèse de dérivés qui ont montré une activité antifongique . Le cycle benzoxazolinone dans le composé est connu pour avoir un certain nombre d'activités, y compris antifongique .

Rôle dans les mécanismes de défense des plantes

Les benzoxazolinones, qui comprennent le composé en question, se produisent naturellement dans les plantes. Ils jouent un rôle de composés de défense contre les bactéries, les champignons et les insectes .

Synthèse de molécules bioactives

Le composé a été utilisé dans la synthèse de molécules bioactives. Par exemple, il a été utilisé dans la synthèse des pyrazolo[3,4-b]quinoléines, qui ont montré un large spectre d'activités pharmacologiques et biologiques .

Potentiel pour le développement de nouveaux médicaments

Compte tenu de la large gamme d'activités biologiques présentées par le composé et ses dérivés, il existe un potentiel pour le développement de nouveaux médicaments. Par exemple, le composé pourrait être utilisé dans le développement de nouveaux médicaments antibactériens, antifongiques et antioxydants .

Mécanisme D'action

Target of Action

Similar compounds have shown cytotoxic effects on various cancer cells , suggesting that this compound may also target cancer cells.

Mode of Action

It is known that similar compounds can inhibit the growth of lung, breast, and colon cancer cells . This suggests that 5,7-diiodo-3H-1,3-benzoxazol-2-one may interact with its targets in a way that inhibits cell growth.

Analyse Biochimique

Biochemical Properties

5,7-Diiodo-3H-1,3-benzoxazol-2-one plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can form complexes with proteins, altering their conformation and stability . These interactions are essential for understanding the compound’s role in various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression patterns . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through non-covalent interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the target enzyme . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing enzyme activity and improving cellular function . At high doses, this compound can exhibit toxic effects, including enzyme inhibition, cellular toxicity, and adverse physiological responses . These dosage-dependent effects are crucial for determining the therapeutic potential and safety of this compound in biomedical research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and function . For instance, this compound can modulate the activity of enzymes involved in oxidative metabolism, leading to changes in metabolite levels and metabolic flux . Understanding these metabolic pathways is essential for elucidating the biochemical role of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes, leading to its accumulation in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within cells .

Subcellular Localization

The subcellular localization of this compound is a critical factor that determines its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

5,7-diiodo-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I2NO2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPJIEOEEWJHDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)O2)I)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2451631.png)

![6-isobutyl-3-{[4-(4-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2451640.png)

![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]methanamine](/img/structure/B2451643.png)

![N-(3-(dimethylamino)propyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2451646.png)

![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2451648.png)